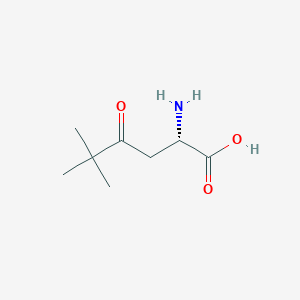

(2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid

Description

(2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid is a non-proteinogenic amino acid characterized by a stereospecific (S)-configuration at the α-carbon, a ketone group at position 4, and two methyl substituents at position 3. Its molecular formula is C₈H₁₅NO₃, and it exists in zwitterionic form under physiological conditions.

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(2S)-2-amino-5,5-dimethyl-4-oxohexanoic acid |

InChI |

InChI=1S/C8H15NO3/c1-8(2,3)6(10)4-5(9)7(11)12/h5H,4,9H2,1-3H3,(H,11,12)/t5-/m0/s1 |

InChI Key |

CUZGPBLINPRZQL-YFKPBYRVSA-N |

Isomeric SMILES |

CC(C)(C)C(=O)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C)(C)C(=O)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as 2-amino-4-oxohexanoic acid and appropriate alkylating agents to introduce the dimethyl groups. The reaction conditions typically include the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of the alkylating agent under controlled temperatures to ensure selective alkylation.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

(2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme-substrate interactions due to its unique structure.

Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5,5-Dimethyl-4-oxohexanoic Acid

- Structure: Lacks the α-amino group present in the target compound.

- Properties: The absence of the amino group reduces its role in peptide synthesis but enhances its utility as a keto acid intermediate in organic synthesis.

- Applications : Used in the preparation of heterocyclic compounds and as a precursor for hydrazone derivatives with reported analgesic and antimicrobial activities .

(S)-2-Amino-5,5,5-trifluoropentanoic Acid

- Structure : Features a trifluoromethyl (-CF₃) group instead of the dimethyl-keto moiety.

- Properties : Fluorination increases lipophilicity and metabolic stability, enhancing its suitability for drug development.

- Applications : Scalable synthesis via dynamic kinetic resolution (DKR) for enantiopure production; used in bioactive peptide analogs .

L-Leucine-d3 (Deuterated Analog)

- Structure: Branched-chain amino acid with deuterium substitution at the terminal methyl groups.

- Properties : Deuterium labeling improves metabolic stability without altering steric bulk.

- Applications : Used in mass spectrometry-based protein quantification and metabolic tracing .

| Property | (2S)-2-Amino-5,5-dimethyl-4-oxohexanoic Acid | L-Leucine-d3 |

|---|---|---|

| Isotopic Labeling | None | Deuterium at 5,5,5-positions |

| Biological Role | Non-proteinogenic | Proteinogenic (mTOR signaling modulation) |

| Research Use | Peptide modification | Metabolic studies and proteomics |

N-Hetarylamides of 2-(Diarylmethylene)hydrazono Derivatives

- Structure: Derived from 5,5-dimethyl-4-oxohexanoic acid via hydrazone formation.

- Properties : Hydrazone derivatives exhibit enhanced bioactivity due to π-conjugated systems.

| Property | (2S)-2-Amino-5,5-dimethyl-4-oxohexanoic Acid | Hydrazono Derivatives |

|---|---|---|

| Bioactivity | Limited reports | Strong analgesic/antimicrobial activity |

| Chemical Reactivity | Amino group enables peptide coupling | Hydrazone moiety facilitates heterocycle synthesis |

Key Research Findings and Gaps

- Synthetic Challenges: The discontinued commercial status of (2S)-2-amino-5,5-dimethyl-4-oxohexanoic acid hydrochloride suggests synthetic or stability issues, warranting improved methodologies .

- Bioactivity Potential: While fluorinated and hydrazone analogs show promise in drug discovery, the target compound’s dimethyl-keto structure remains underexplored for specific therapeutic applications.

- Structural Advantages : The ketone group may enable site-specific modifications (e.g., Schiff base formation) for targeted drug delivery systems.

Biological Activity

(2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid, also known as a derivative of 5-oxohexanoic acid, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevance in various therapeutic contexts, drawing from diverse research findings.

Chemical Structure and Properties

The chemical formula of (2S)-2-amino-5,5-dimethyl-4-oxohexanoic acid is C8H15NO3. It features an amino group, a ketone, and a branched chain structure that contributes to its unique biological properties.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | (2S)-2-amino-5,5-dimethyl-4-oxohexanoic acid |

| CAS Number | 71756860 |

| Solubility | Soluble in water |

Research indicates that (2S)-2-amino-5,5-dimethyl-4-oxohexanoic acid may act through several mechanisms:

- Inhibition of Kinases : It has been shown to inhibit inflammatory kinases such as TBK1 and IKKε, which are involved in obesity-related pathways. This inhibition can potentially lead to therapeutic effects in metabolic disorders .

- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress .

- Antineoplastic Potential : As part of the didemnin family of compounds, derivatives of this acid have been explored for their potential anti-cancer activities. They may affect cellular pathways involved in tumor growth and metastasis .

Case Studies and Research Findings

- Obesity Treatment : A study focused on the synthesis of substituted derivatives showed promising results in reducing obesity-related inflammation in 3T3-L1 adipocytes. The analogs demonstrated significant inhibition of lipid accumulation and inflammatory cytokine production .

- Neuropharmacological Studies : Research involving animal models indicated that (2S)-2-amino-5,5-dimethyl-4-oxohexanoic acid could enhance cognitive functions and provide protective effects against neurodegenerative diseases by modulating glutamate receptors .

- Anticancer Activity : In vitro studies highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting a potential role as an adjunct therapy in cancer treatment .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TBK1 and IKKε | |

| Neuroprotective | Modulation of neurotransmitter systems | |

| Antineoplastic | Induction of apoptosis in cancer cells |

Synthesis and Derivatives

The synthesis of (2S)-2-amino-5,5-dimethyl-4-oxohexanoic acid involves several steps including the modification of existing synthetic routes to create derivatives with enhanced biological activity. The exploration of these derivatives is crucial for understanding structure-activity relationships (SAR) that can lead to more effective therapeutic agents.

Synthetic Pathways

Research has documented various synthetic methodologies including:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid, and how do reaction conditions influence stereochemical purity?

- Methodology : Synthesis typically involves hydrazonation of 5,5-dimethyl-4-oxohexanoic acid derivatives followed by asymmetric reduction or enzymatic resolution to achieve the (2S)-configuration. Key steps include protecting the ketone group to prevent side reactions and using chiral catalysts (e.g., L-proline derivatives) to enforce stereoselectivity .

- Experimental Design : Optimize pH (6.5–7.5), temperature (25–40°C), and solvent polarity (e.g., THF/water mixtures) to maximize yield (60–75%) and enantiomeric excess (≥95%) .

Q. How can the molecular structure of this compound be validated using spectroscopic techniques?

- Analytical Workflow :

- NMR : Assign stereochemistry via H and C NMR chemical shifts (e.g., δ 2.1–2.3 ppm for methyl groups adjacent to the ketone) and coupling constants (e.g., for chiral center interactions) .

- Mass Spectrometry : Confirm molecular weight (CHNO, theoretical m/z 173.1) using ESI-MS in positive ion mode .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, particularly for derivatives with heavy atoms (e.g., brominated analogs) .

Advanced Research Questions

Q. What strategies address conflicting reports on the biological activity of (2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid derivatives?

- Data Contradiction Analysis : Discrepancies in antimicrobial or analgesic activity (e.g., MIC values varying by 10–100 µg/mL) may arise from assay conditions (e.g., bacterial strain variability, solvent effects). Validate results using standardized protocols (CLSI guidelines) and include positive controls (e.g., ampicillin for antimicrobial assays) .

- Structure-Activity Relationship (SAR) : Modify the hydrazone moiety (e.g., diarylmethylene substituents) to enhance binding to bacterial gyrase or opioid receptors, as shown in analogs with IC values < 1 µM .

Q. How can computational methods predict the reactivity of the ketone group in aqueous environments?

- Computational Workflow :

- DFT Calculations : Use B3LYP/6-31G(d) to model keto-enol tautomerization energy barriers (ΔG ≈ 15–20 kcal/mol) and pH-dependent equilibrium .

- MD Simulations : Assess solvation effects in water/DMSO mixtures to predict aggregation behavior, critical for drug formulation .

Q. What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?

- Scale-Up Issues :

- Chiral Catalyst Recycling : Immobilize catalysts on silica or polymer supports to reduce costs (e.g., 85% recovery efficiency after 5 cycles) .

- Byproduct Management : Monitor hydrazone hydrolysis byproducts (e.g., 5,5-dimethyl-4-oxohexanoic acid) via HPLC (C18 column, 0.1% TFA mobile phase) .

Methodological Guidance

Q. How to design a stability study for this compound under physiological conditions?

- Protocol :

- Incubate at 37°C in phosphate buffer (pH 7.4) and simulate gastric fluid (pH 1.2).

- Monitor degradation via UV-Vis (λ = 260 nm for ketone absorption) and LC-MS over 24–72 hours .

- Key Metrics : Half-life (t) > 6 hours in pH 7.4 indicates suitability for oral delivery .

Q. What analytical techniques resolve enantiomeric impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.